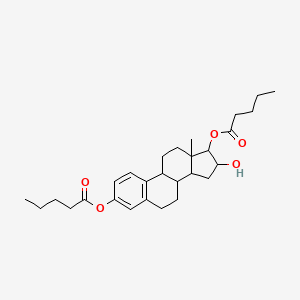

(6alpha,17beta)-Estratriol 3,17-Dipentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6alpha,17beta)-Estratriol 3,17-Dipentanoate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the esterification of estradiol at the 3 and 17 positions with pentanoate groups. Such modifications are often made to alter the pharmacokinetic properties of the hormone, potentially enhancing its stability, bioavailability, or duration of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6alpha,17beta)-Estratriol 3,17-Dipentanoate typically involves the esterification of estradiol. The process may include:

Activation of Estradiol: Estradiol is first activated by converting it into a more reactive intermediate, such as an estradiol chloride.

Esterification: The activated estradiol is then reacted with pentanoic acid or its derivatives (e.g., pentanoyl chloride) in the presence of a catalyst like pyridine or a base such as triethylamine.

Purification: The resulting product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale esterification processes, often using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

(6alpha,17beta)-Estratriol 3,17-Dipentanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield estradiol and pentanoic acid.

Oxidation: The compound may be oxidized at the hydroxyl groups, leading to the formation of ketones or other oxidized derivatives.

Substitution: The ester groups can be substituted with other acyl groups through transesterification reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Catalysts like sodium methoxide (NaOMe) or enzymes in biocatalytic processes.

Major Products

Hydrolysis: Estradiol and pentanoic acid.

Oxidation: Estrone or other oxidized estradiol derivatives.

Substitution: Various estradiol esters depending on the acyl group used.

Scientific Research Applications

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on estrogen receptors and related signaling pathways.

Medicine: Explored for hormone replacement therapy, particularly in postmenopausal women.

Industry: Utilized in the development of sustained-release formulations for estrogenic compounds.

Mechanism of Action

The mechanism of action of (6alpha,17beta)-Estratriol 3,17-Dipentanoate involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound can modulate gene expression and influence various physiological processes, such as reproductive function, bone density, and cardiovascular health. The esterification at the 3 and 17 positions may enhance the compound’s stability and prolong its duration of action by reducing its metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

Estradiol 17-valerate: Another esterified form of estradiol with a valerate group at the 17 position.

Estradiol benzoate: Estradiol esterified with a benzoate group at the 3 position.

Estradiol cypionate: Estradiol esterified with a cypionate group at the 17 position.

Uniqueness

(6alpha,17beta)-Estratriol 3,17-Dipentanoate is unique due to its dual esterification at both the 3 and 17 positions, which may confer distinct pharmacokinetic properties compared to other single-esterified estradiol derivatives. This dual modification can potentially enhance its stability, bioavailability, and duration of action, making it a valuable compound for specific therapeutic applications.

Properties

Molecular Formula |

C28H40O5 |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

(16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) pentanoate |

InChI |

InChI=1S/C28H40O5/c1-4-6-8-25(30)32-19-11-13-20-18(16-19)10-12-22-21(20)14-15-28(3)23(22)17-24(29)27(28)33-26(31)9-7-5-2/h11,13,16,21-24,27,29H,4-10,12,14-15,17H2,1-3H3 |

InChI Key |

DIDCZSWASVHLRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCC)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{[3-(2-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B12087698.png)

![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)

![1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12087740.png)

![(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)

![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)